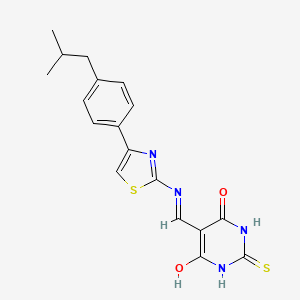

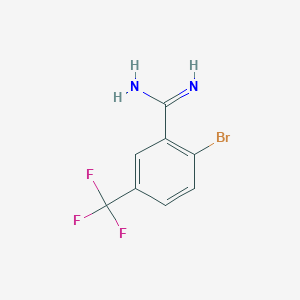

![molecular formula C18H15Cl2N3O5S2 B2989929 (Z)-乙酸 2-(2-((3,5-二氯苯甲酰)亚氨基)-6-磺酰胺基苯并[d]噻唑-3(2H)-基)乙酯 CAS No. 865247-63-8](/img/structure/B2989929.png)

(Z)-乙酸 2-(2-((3,5-二氯苯甲酰)亚氨基)-6-磺酰胺基苯并[d]噻唑-3(2H)-基)乙酯

货号 B2989929

CAS 编号:

865247-63-8

分子量: 488.35

InChI 键: FBILCXYPFQQMTE-PYCFMQQDSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

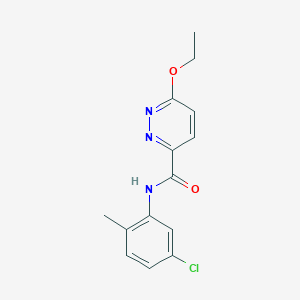

The compound contains several functional groups, including an ethyl group, a benzoyl group, a sulfamoyl group, and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfamoyl group, and the attachment of the ethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. The presence of a thiazole ring suggests a planar, aromatic structure. The ethyl group is likely to be a linear chain, while the sulfamoyl group might introduce some steric hindrance .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like sulfamoyl might increase its solubility in polar solvents .科学研究应用

多组分合成

- 一项研究描述了一种以纳米铜 Y 型沸石为催化剂的一锅法合成新颖乙基化合物的合成方法,突出了创建潜在杀菌剂或药物制剂的有效且环保的方法 (Kalhor,2015)。

互变异构行为和转化

- 对乙酸(1,2-苯并异噻唑-3-基)氰基乙酯的研究阐明了其互变异构性质和化学转化,为理解类似噻唑基化合物的化学行为奠定了基础 (Carrington 等人,1972)。

抗高血压药

- 一项关于从 2-(噻唑-2-基氨基甲酰基)乙酸甲酯合成和反应硫代氨基脲、三唑和席夫碱的研究报告了它们作为抗高血压 α 受体阻滞剂的潜力,表明了医学研究应用 (Abdel-Wahab 等人,2008)。

新型碱诱导反应

- 对取代的(1,2-苯并异恶唑-3-基)乙酸酯的碱诱导反应的研究提供了对新化学途径的见解,这些途径可能与复杂分子的合成有关 (Ueda 等人,1988)。

生物活性

- 合成和表征具有生物活性的新化合物,例如抗菌和抗癌特性,是该研究领域的常见主题。例如,一项关于合成 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物的研究探讨了它们的潜在反应和生物学相关性 (Mohamed,2014)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[2-(3,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-4-3-13(30(21,26)27)8-15(14)29-18(23)22-17(25)10-5-11(19)7-12(20)6-10/h3-8H,2,9H2,1H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBILCXYPFQQMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

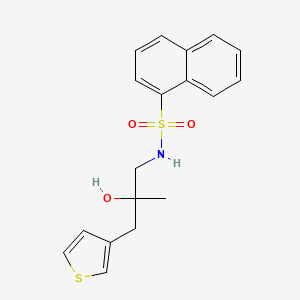

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid](/img/structure/B2989847.png)

![5-[(E)-Hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2989849.png)

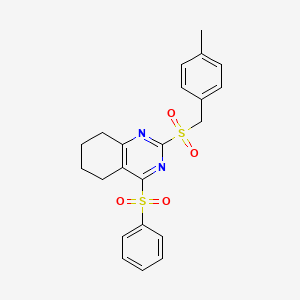

![(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2989850.png)

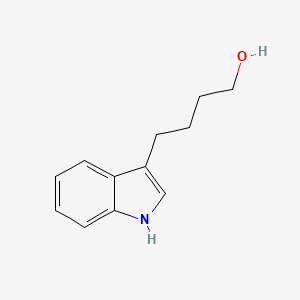

![(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2989851.png)

![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)